

# Unveiling TPU-0037A: A Technical Guide to a Novel Anti-MRSA Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TPU-0037A

Cat. No.: B10789083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TPU-0037A** (CAS Number 485815-59-6), a promising antibiotic with potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA). This document synthesizes available data on its chemical properties, biological activity, and the methodologies employed in its discovery and characterization, offering a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and pharmacology.

## Core Compound Information

**TPU-0037A**, also known as 30-Demethyl-lydicamycin, is a polyketide antibiotic and a congener of lydicamycin.<sup>[1][2]</sup> It is a natural product isolated from the culture broth of the marine actinomycete strain *Streptomyces platensis* TP-A0598, which was discovered in a seawater sample from Toyama Bay, Japan.<sup>[3]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **TPU-0037A** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	485815-59-6	[4]
Molecular Formula	C <sub>46</sub> H <sub>72</sub> N <sub>4</sub> O <sub>10</sub>	[4]
Molecular Weight	841.0 g/mol	[4]
Synonyms	30-Demethyl-lydicamycin, Antibiotic TPU-0037-A	[5]
Appearance	Colorless film	[5]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[5]
Storage	-20°C	[2]
Purity	~95% by HPLC	[5]

## Structural Analogs

**TPU-0037A** belongs to a family of novel lydicamycin congeners, which also includes TPU-0037-B, C, and D. These compounds share a common structural scaffold with variations in their functional groups. The structures of these congeners were elucidated using NMR and MS analyses.[3]

## Biological Activity

**TPU-0037A** exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains.

## Antibacterial Spectrum

The antibacterial activity of **TPU-0037A** and its congeners has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized in Table 2. The data clearly indicates a selective and potent activity against Gram-positive organisms, including various strains of MRSA.[2][6] In contrast, Gram-negative

bacteria such as *E. coli*, *P. mirabilis*, *P. vulgaris*, and *P. aeruginosa* are not susceptible to **TPU-0037A**, with MIC values greater than 50 µg/mL.[2]

Organism	MIC (µg/mL)
<i>Bacillus subtilis</i> PCI 219	1.56
<i>Staphylococcus aureus</i> FDA 209P	3.13
<i>Staphylococcus aureus</i> Smith	3.13
<i>Staphylococcus aureus</i> MRSA No. 3	6.25
<i>Staphylococcus aureus</i> MRSA No. 15	6.25
<i>Staphylococcus aureus</i> MRSA No. 16	6.25
<i>Staphylococcus aureus</i> MRSA No. 58	6.25
<i>Micrococcus luteus</i> PCI 1001	12.5
<i>Escherichia coli</i> NIHJ	>50
<i>Proteus mirabilis</i> IFO 3849	>50
<i>Proteus vulgaris</i> IFO 3045	>50
<i>Pseudomonas aeruginosa</i> IFO 3080	>50

## Experimental Protocols

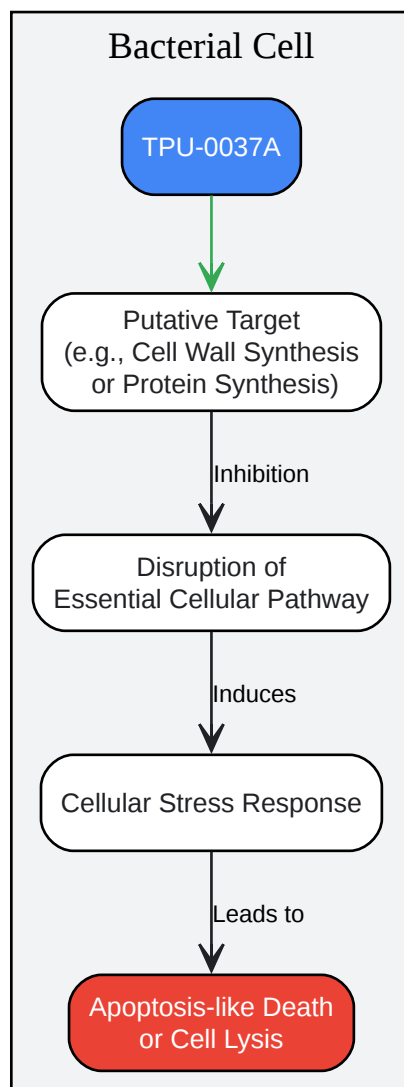
The following sections detail the general methodologies used for the fermentation of the producing organism, and the isolation and structural characterization of **TPU-0037A**, based on available literature.[3]

### Fermentation of *Streptomyces platensis* TP-A0598

A seed culture of *Streptomyces platensis* TP-A0598 is prepared and used to inoculate a production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of the target antibiotic.

### Isolation and Purification of TPU-0037A

The culture broth is harvested and subjected to a series of chromatographic steps to isolate and purify **TPU-0037A** and its congeners. A general workflow for this process is outlined below.



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- To cite this document: BenchChem. [Unveiling TPU-0037A: A Technical Guide to a Novel Anti-MRSA Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789083#tpu-0037a-cas-number-485815-59-6-information]

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